7,11-Hexadecadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Hexadecadien-1-ol is a long-chain fatty alcohol with the molecular formula C₁₆H₃₀O and a molecular weight of 238.4088 g/mol . This compound is characterized by the presence of two double bonds at the 7th and 11th positions, making it a dienol. It is also known by its IUPAC name, (7E,11E)-hexadeca-7,11-dien-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Hexadecadien-1-ol typically involves the use of long-chain alkenes and alcohols. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain dienes or the hydroformylation of alkenes followed by reduction. These methods are scalable and can produce the compound in large quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions: 7,11-Hexadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of pyridine.
Major Products Formed:
Oxidation: Hexadecadienoic acid.
Reduction: Hexadecanol.
Substitution: 7,11-Hexadecadien-1-yl chloride.
Scientific Research Applications
7,11-Hexadecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 7,11-Hexadecadien-1-ol primarily involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes, such as attraction or repulsion. This mechanism is particularly significant in the context of its use as a sex pheromone in pest control .
Comparison with Similar Compounds
7,11-Hexadecadien-1-yl acetate: This compound is an ester derivative of 7,11-Hexadecadien-1-ol and shares similar pheromonal properties.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role as a sex pheromone in insects sets it apart from other long-chain alcohols and dienols .
Properties
Molecular Formula |
C16H30O |
---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(7E,11E)-hexadeca-7,11-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3/b6-5+,10-9+ |
InChI Key |
ZWMPSFHVSWYKPO-QPHGKBKNSA-N |
Isomeric SMILES |
CCCC/C=C/CC/C=C/CCCCCCO |
Canonical SMILES |
CCCCC=CCCC=CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.